1-Acetoxy-2-hydroxy-16-heptadecen-4-one

描述

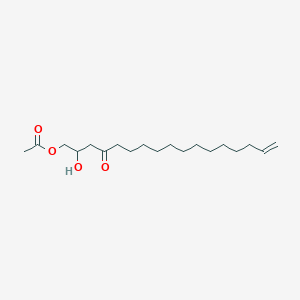

Structure

2D Structure

属性

IUPAC Name |

(2-hydroxy-4-oxoheptadec-16-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,19,22H,1,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBCMVFDVFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC(=O)CCCCCCCCCCCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315539 | |

| Record name | Avocadenone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25346-18-3 | |

| Record name | Avocadenone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avocadenone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

General Synthetic Routes

The preparation of 1-Acetoxy-2-hydroxy-16-heptadecen-4-one involves multi-step organic syntheses, including:

- Formation of the hydroxy ketone intermediate

- Acetylation of the hydroxy group to form the acetoxy derivative

- Control of stereochemistry to obtain specific enantiomers or racemic mixtures

Enantioselective Synthesis

For enantiomerically enriched or pure compounds, the following enzymatic and chemical methods are employed:

- Use of immobilized lipase Novozym 435 to catalyze the reaction between (12Z)-2-hydroxy-heptadecene and vinyl acetate, producing a mixture of (2S,12Z)-2-hydroxy-12-heptadecene and (2R,12Z)-2-acetoxy-12-heptadecene.

- Separation of these stereoisomers followed by acetylation of the hydroxy isomer to increase yield of the acetoxy derivative.

- A three-step synthetic process involving:

These methods enable precise control over the stereochemistry, which is crucial for biological activity in pest management.

Scale-Up Synthesis

A synthetic process for large-scale production includes:

- Conversion of starting materials through the described enzymatic and chemical steps optimized for industrial scale.

- Use of immobilized enzymes and controlled reaction conditions to maximize yield and purity.

- Application of purification techniques such as chromatographic separation to isolate desired stereoisomers.

Research Findings and Data

Analytical Techniques

- Flame Ionization Detector (FID) and Electroantennographic Detector (EAD) analyses have been used to confirm the activity of synthesized compounds, particularly in pheromone studies targeting K. pistaciella.

- Mass spectrometry data supports the structural identification of the synthesized compounds.

- Chromatographic techniques are employed for stereoisomer separation and purity assessment.

Biological Activity Correlation

- Synthetic this compound and its stereoisomers have demonstrated efficacy in manipulating the behavior of K. pistaciella.

- Field experiments in pistachio plantations showed that traps baited with these synthetic pheromones effectively attract male moths, aiding in pest control.

Summary Table of Preparation Methods

| Step No. | Method Description | Key Reagents/Conditions | Product Type | Notes |

|---|---|---|---|---|

| 1 | Addition of (11Z)-hexadecenal to methyl magnesium halogenide | (11Z)-hexadecenal, methyl magnesium halogenide, ether solvent | Racemic (12Z)-2-hydroxy-12-heptadecene | Grignard reaction, racemic mixture |

| 2 | Acetylation of hydroxy intermediate | Acetylating agent (e.g., acetic anhydride) | Racemic (12Z)-2-acetoxy-12-heptadecene | Standard acetylation |

| 3 | Enzymatic acetylation with immobilized lipase (Novozym 435) | Vinyl acetate, Novozym 435 enzyme | Mixture of stereoisomers | Enables enantioselective synthesis |

| 4 | Separation and acetylation of hydroxy isomer | Chromatography, acetylation reagents | (2S,12Z)-2-acetoxy-12-heptadecene | Stereoselective purification |

| 5 | Sulfonylation and inversion of configuration | Sulfonylating agents, sodium/potassium acetate in alcohol | (2S,12Z)-2-acetoxy-12-heptadecene | For inversion of stereochemistry |

| 6 | Scale-up synthesis | Optimized enzymatic and chemical steps | Bulk production | Industrial scale preparation |

化学反应分析

1-Acetoxy-2-hydroxy-16-heptadecen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

1-Acetoxy-2-hydroxy-16-heptadecen-4-one has various scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of other complex molecules.

Biology: It is studied for its role as a metabolite in plants, particularly in apples.

Medicine: Research is ongoing to explore its potential therapeutic properties and its role in biological pathways.

Industry: It is used in the production of fragrances, flavors, and other industrial products

作用机制

The mechanism of action of 1-Acetoxy-2-hydroxy-16-heptadecen-4-one involves its interaction with specific molecular targets and pathways. As a long-chain fatty alcohol, it may participate in lipid metabolism and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes in plants and potentially in other organisms .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Lipid Database

The LMSD Lipid Classification Database () lists several structurally related compounds:

Key Observations :

- The ketone group at C4 in this compound distinguishes it from most long-chain alcohols like 12-Tricosanol, which lack oxygenated functionalities beyond hydroxyl groups.

- The double bond at C16 contributes to its unsaturated nature, contrasting with the triple bond in 1-Acetoxy-2,4-dihydroxyheptadec-16-yne. The latter’s triple bond likely reduces flexibility and alters solubility .

a) Ketone vs. Quinone Structures

Compounds like Irisquinone (), a benzoquinone derivative, exhibit redox-active properties due to their quinone moiety, enabling electron transfer in biochemical pathways. In contrast, the ketone in this compound is less reactive, suggesting a role in metabolic signaling rather than electron transport .

b) Acetate Ester vs. Free Hydroxyl Groups

The acetylated hydroxyl at C1 in the target compound increases lipophilicity compared to non-acetylated analogues like 2-hydroxy-4-oxoheptadec-16-en-1-ol. This modification may enhance membrane permeability, facilitating its detection in urine .

Metabolic and Diagnostic Relevance

- This compound is part of a urinary metabolite panel with 85% sensitivity for distinguishing low-grade NMIBC from healthy controls .

生物活性

1-Acetoxy-2-hydroxy-16-heptadecen-4-one is a bioactive compound derived from the avocado (Persea americana) that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound has the molecular formula and a molecular weight of 326.5 g/mol. It is classified as a long-chain fatty alcohol, which plays a role in various biological and chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.5 g/mol |

| Physical State | Solid |

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in inflammation, cancer, and cellular signaling pathways. Studies suggest that this compound may inhibit the nuclear translocation of NF-κB, a key regulator of inflammatory responses, thereby downregulating cyclins D1 and E2 in cancer cells such as LNCaP (lymph node carcinoma of the prostate) and MDA-MB-231 (breast cancer) cells .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate pathways associated with osteoarthritis (OA), suppressing critical regulators like iNOS/COX-2 and PGE-2, which are involved in the inflammatory response .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, it has been observed to activate caspase-3 in MDA-MB-231 cells, leading to increased cell death and reduced tumor growth .

Antifungal Activity

Additionally, this compound has shown antifungal properties, particularly against certain strains of fungi. This activity is attributed to its structural characteristics that disrupt fungal cell membranes .

Study on Anti-inflammatory Effects

A study investigated the effects of avocado-derived compounds on OA models. The combination of this compound with other bioactive compounds significantly reduced inflammatory markers and improved joint health indicators in animal models .

Cancer Cell Line Research

In another study focusing on breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests potential therapeutic applications for managing breast cancer .

常见问题

Q. What are the key considerations for synthesizing 1-Acetoxy-2-hydroxy-16-heptadecen-4-one in laboratory settings?

To optimize synthesis, researchers should:

- Design experiments using response surface methodology (RSM) to evaluate variables like temperature, catalyst loading, and reaction time.

- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediate formation.

- Prioritize safety : Use inert atmospheres (N₂/Ar) to prevent oxidation of the unsaturated alkene group and adhere to flammability precautions (e.g., grounding equipment, spark-free tools) .

- Purification : Employ gradient elution in column chromatography to separate structurally similar byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Use -DEPTO and -COSY to resolve overlapping signals from the acetoxy and hydroxyl groups.

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₉H₃₂O₄, expected MW: 324.45) and fragmentation patterns.

- Chromatography : Validate purity (>99%) via GC-FID or HPLC-UV with a C18 reverse-phase column.

- Data interpretation : Cross-reference spectral libraries and use software tools (e.g., MestReNova) to automate peak assignments .用它!帮你看懂文献数据图,更好描述实验结果00:17

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Systematic review : Conduct a meta-analysis of primary literature to identify variables causing discrepancies (e.g., assay conditions, cell lines).

- Structural validation : Confirm compound identity in conflicting studies using X-ray crystallography or NOESY to rule out stereochemical errors .

- Replication studies : Reproduce experiments under controlled conditions (e.g., standardized solvent systems, pH) to isolate confounding factors .

- Statistical analysis : Apply multivariate regression to assess correlations between functional groups (acetoxy vs. hydroxyl) and bioactivity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

- Functional group mutagenesis : Synthesize analogs (e.g., replacing the acetoxy group with methoxy or benzoyloxy) and compare bioactivity.

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates of the α,β-unsaturated ketone moiety in enzymatic assays.

- Computational modeling : Perform DFT calculations to predict electron density distribution at the 4-keto group and its impact on binding affinity.

- Control experiments : Include negative controls (e.g., esterase inhibitors) to confirm that observed activity is not due to metabolic breakdown .

Q. How should researchers address inconsistencies in the compound’s stability across solvents?

- Accelerated stability testing : Expose the compound to stressed conditions (e.g., 40°C/75% RH) in polar (DMSO, water) and non-polar (hexane, toluene) solvents.

- Degradation profiling : Use LC-MS to identify decomposition products (e.g., hydrolysis of the acetoxy group to form acetic acid).

- Solvent optimization : Screen co-solvents (e.g., PEG-400) to enhance solubility while minimizing ester hydrolysis.

- Documentation : Report lot-to-lot variability in purity and storage conditions to improve reproducibility .

Methodological Considerations

- Literature review : Use databases like SciFinder and Reaxys to retrieve primary sources, avoiding non-peer-reviewed platforms .

- Data validation : Apply Grubbs’ test to identify outliers in biological replicates and report uncertainty margins for key measurements (e.g., IC₅₀) .

- Ethical compliance : Adhere to institutional safety protocols for handling flammable or reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。